5'-Azido-5'-deoxyguanosine
Overview
Description
5’-Azido-5’-deoxyguanosine is an analog of guanosine that can be synthesized in a solid-phase reaction. It can also be enzymatically generated from 5’-azido-5’-deoxyadenosine . This molecule is reactive and has been shown to be an effective inhibitor of DNA synthesis in vivo assays .
Synthesis Analysis
A series of non-hydrolysable 5’-aryl substituted GDP analogs has been synthesized by reacting 5’-azido-5’-deoxyguanosine with different aryl- and benzyloxy-alkynes . Cu (I) nanoparticles in water were found to be the most efficient catalyst, producing the desired 5’-arylguanosines with good yields .Molecular Structure Analysis
The molecular formula of 5’-Azido-5’-deoxyguanosine is C10H12N8O4 . It has an average mass of 308.254 Da and a monoisotopic mass of 308.098145 Da .Chemical Reactions Analysis
The azide functional group in 5’-Azido-5’-deoxyguanosine is among the most useful in organic synthesis, owing to its superlative reactivity .Physical And Chemical Properties Analysis
5’-Azido-5’-deoxyguanosine has 12 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds . It has a polar surface area of 147 Ų .Scientific Research Applications
1. Crystal Structure Analysis
5'-Azido-5'-deoxyguanosine has been studied for its crystal structure properties. Research has shown that different analogues of deoxyguanosine, including the 5'-azido derivative, display distinct molecular conformations and packing characteristics, important for understanding their physical and chemical behavior (Parkin et al., 2018).
2. DNA Damage and Repair Mechanisms
Studies on similar compounds, like 3'-azido-3'-deoxythymidine (AZT), provide insights into DNA damage and repair mechanisms. Though not directly on 5'-Azido-5'-deoxyguanosine, this research can shed light on the behavior of similar azido nucleosides in biological systems (Iwamoto et al., 2003).
3. Bioorthogonal Chemistry in mRNA Labeling
Research involving the use of bioorthogonal chemistry for mRNA labeling has implications for 5'-Azido-5'-deoxyguanosine, as it can be part of the process for site-specific labeling of RNA. This technique is important in studying RNA dynamics and function (Holstein et al., 2014).
4. Synthesis of Modified Nucleosides
The synthesis of 5'-Azido-5'-deoxyguanosine analogues and their incorporation into oligodeoxynucleotides has been studied. This research is crucial for the development of modified nucleosides with potential therapeutic applications (Wada et al., 2001).
5. DNA Lesion and Radical Chemistry
The synthesis and characterization of 5',8-cyclo-2'-deoxyguanosine derivatives, which are important DNA lesions, have been explored. These studies are significant for understanding the chemical nature of DNA damage and its implications for cell biology (Chatgilialoglu et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-9-[5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-10-15-7-4(8(21)16-10)13-2-18(7)9-6(20)5(19)3(22-9)1-14-17-12/h2-3,5-6,9,19-20H,1H2,(H3,11,15,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURRXTYHKBREQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CN=[N+]=[N-])O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962370 | |
Record name | 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Azido-5'-deoxyguanosine | |
CAS RN |
42204-44-4 | |
Record name | NSC119855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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